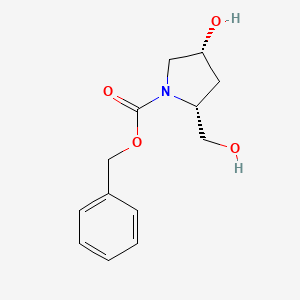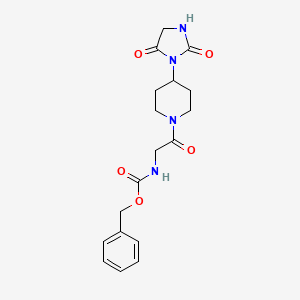![molecular formula C20H20N2O2 B2453342 N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide CAS No. 477500-64-4](/img/structure/B2453342.png)
N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are an important class of bioactive compounds due to their versatile applications in the field of pharmaceuticals and various biological systems . They are structural isosteres of nucleic bases adenine and guanine, which allow them to interact easily with biological receptors .
Synthesis Analysis
The synthesis of benzoxazole derivatives often starts from 2-(benzo[d]oxazol-2-yl)aniline . In a typical synthesis process, 2-(benzo[d]oxazol-2-yl)aniline is reacted with various aldehydes in the presence of methanol . The completion of the reaction is usually monitored by performing TLC .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, including “N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide”, can be confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide” can be determined using various techniques. For instance, 1H NMR spectra can show the number of protons in the aromatic region .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide exhibits promising antibacterial and antifungal activities. Researchers have investigated its efficacy against bacterial strains such as Bacillus subtilis, Streptococcus pneumonia, Escherichia coli, and Staphylococcus aureus . Additionally, it has shown potential as an antifungal agent against fungal strains like Aspergillus.
Anxiolytic Potential
This compound shares structural similarities with benzoimidazothiazoles, which are known for their anxiolytic effects. Benzo[d]imidazo[2,1-b]thiazoles, a related class, exhibit non-sedative anxiolytic properties . Further studies could explore whether N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide also possesses anxiolytic activity.
Anticancer Activity
Some benzo[d]imidazole derivatives demonstrate potent anticancer properties. Researchers have identified them as potential candidates for cancer therapy . Investigating the cytotoxic effects of N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide against cancer cell lines could provide valuable insights.
PET Imaging Probe for Alzheimer’s Disease
Certain benzo[d]imidazole derivatives serve as PET imaging probes for detecting β-amyloid plaques in Alzheimer’s patients’ brains. These compounds help visualize and monitor disease progression . Exploring the imaging capabilities of our compound may contribute to Alzheimer’s research.
Kinase Inhibition
Kinase inhibitors play a crucial role in cancer therapy. Investigating whether N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide can inhibit specific kinases involved in cancer pathways could be valuable .
Other Pharmacological Applications
Given the diverse pharmacological activities of related benzoxazole analogs, our compound might have additional applications. These include anti-inflammatory, hypoglycemic, antiviral, and antimicrobial effects . Further studies can uncover its full potential.
Wirkmechanismus
Target of Action
The primary targets of N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide are prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play crucial roles in inflammatory responses and protein digestion, respectively.
Mode of Action
N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide interacts with its targets by binding to their active sites. The compound shows good binding affinity towards PGHS protein, as indicated by a docking score of -9.4 and -9.3 kcal/mol . This interaction inhibits the activity of the enzymes, leading to changes in the biochemical pathways they are involved in.
Biochemical Pathways
The inhibition of PGHS protein and trypsin enzyme affects the inflammatory response and protein digestion pathways . The exact downstream effects depend on the extent of inhibition and the physiological context.
Pharmacokinetics
Its efficacy at a concentration of 100 μg/ml suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide’s action include a decrease in inflammation and changes in protein digestion. In vitro studies have shown that the compound has good efficacy in membrane stabilization activity and proteinase inhibitory efficacy .
Zukünftige Richtungen
The future directions for the research on “N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide” and other benzoxazole derivatives could include further exploration of their potential applicability in various fields, such as pharmaceuticals, agrochemicals, and electronics . Additionally, more studies could be conducted to understand their mechanisms of action and to develop new synthetic pathways.
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h4-7,10-14H,1-3,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKRJQUFBAXEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetic acid](/img/structure/B2453261.png)




![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453275.png)

![N-cyclohexyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2453277.png)

![(3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2453280.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2453281.png)
![3-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2453282.png)